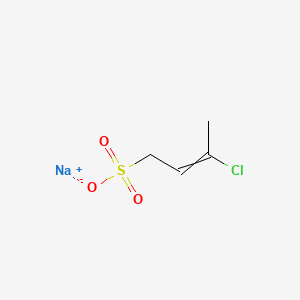

Sodium 3-chlorobut-2-ene-1-sulphonate

Description

Sodium 3-chlorobut-2-ene-1-sulfonate is an organic compound with the molecular formula C4H6ClNaO3S. It is a sulfonate ester that contains a chlorine atom and a double bond in its structure. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

CAS No. |

22923-72-4 |

|---|---|

Molecular Formula |

C4H6ClNaO3S |

Molecular Weight |

192.60 g/mol |

IUPAC Name |

sodium;3-chlorobut-2-ene-1-sulfonate |

InChI |

InChI=1S/C4H7ClO3S.Na/c1-4(5)2-3-9(6,7)8;/h2H,3H2,1H3,(H,6,7,8);/q;+1/p-1 |

InChI Key |

YSJZWXFVNXMVCR-UHFFFAOYSA-M |

Canonical SMILES |

CC(=CCS(=O)(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3-chlorobut-2-ene-1-sulfonate can be synthesized through the reaction of 3-chlorobut-2-ene-1-ol with sodium bisulfite. The reaction typically occurs in an aqueous medium and requires controlled temperature conditions to ensure the formation of the desired sulfonate ester.

Industrial Production Methods

In industrial settings, the production of sodium 3-chlorobut-2-ene-1-sulfonate involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving purification steps such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-chlorobut-2-ene-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, resulting in the formation of saturated compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.

Electrophiles: Electrophiles such as halogens and hydrogen halides are used in addition reactions.

Oxidizing and Reducing Agents: Agents like potassium permanganate and sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonate esters, while addition reactions produce saturated compounds with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

Sodium 3-chlorobut-2-ene-1-sulphonate (C4H6ClNaO3S) is characterized by its sulphonate group, which contributes to its reactivity and solubility in water. Its structure includes a chlorine atom, which enhances its electrophilic properties, making it suitable for various chemical reactions.

Applications in Organic Synthesis

-

Building Block for Organosulfur Compounds

This compound serves as a crucial building block for synthesizing organosulfur compounds. It can participate in S–S, N–S, and C–S bond-forming reactions, which are essential in the creation of complex molecular architectures . -

Intermediate in Polymer Chemistry

The compound is utilized as an intermediate in the production of polymers. Its ability to undergo substitution reactions allows it to be incorporated into larger polymer chains, enhancing the properties of the resulting materials . -

Reagent in Chemical Reactions

This compound can act as a reagent in various chemical transformations, including nucleophilic substitutions and coupling reactions. These reactions are critical for developing pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Organosulfur Compounds

A study demonstrated the utility of this compound in synthesizing sodium sulfinates through nucleophilic substitution reactions. The results indicated high yields and selectivity for desired products, showcasing its effectiveness as a synthetic intermediate .

Case Study 2: Polymer Development

Research conducted on the incorporation of this compound into polymer matrices highlighted its role in improving thermal stability and mechanical properties. The study revealed that polymers synthesized with this compound exhibited enhanced performance compared to those without it .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for organosulfur compounds | High yield in S–S, N–S, C–S bond formation |

| Polymer Chemistry | Intermediate for polymer production | Improved thermal stability and mechanical properties |

| Chemical Reagent | Reagent for nucleophilic substitutions | Effective in producing pharmaceuticals and agrochemicals |

Mechanism of Action

The mechanism of action of sodium 3-chlorobut-2-ene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The chlorine atom and double bond also play a role in its chemical behavior, allowing it to undergo substitution and addition reactions.

Comparison with Similar Compounds

Sodium 3-chlorobut-2-ene-1-sulfonate can be compared with other similar compounds, such as:

Sodium 3-chloropropane-1-sulfonate: This compound lacks the double bond present in sodium 3-chlorobut-2-ene-1-sulfonate, resulting in different reactivity and applications.

Sodium 3-bromobut-2-ene-1-sulfonate:

Sodium 3-chlorobut-2-ene-1-sulfate: The sulfate group in this compound provides different chemical properties compared to the sulfonate group.

Sodium 3-chlorobut-2-ene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications in various fields.

Biological Activity

Sodium 3-chlorobut-2-ene-1-sulphonate is a sulfonate compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry and environmental science.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-chlorobut-2-ene with sulfonating agents. Various methods have been documented, including the use of sodium sulfinate and other sulfonating agents to achieve high yields of the desired product. The synthesis can be optimized through different reaction conditions, such as temperature and solvent choice, to enhance the yield and purity of the sulfonate.

This compound exhibits various biological activities, primarily through its interaction with cellular components. It has been shown to modulate enzyme activities and influence cell signaling pathways. The compound's sulfonate group plays a crucial role in its reactivity and ability to interact with proteins and nucleic acids.

Case Studies

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting its potential as an antitumor agent .

- Antimicrobial Properties : Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. A study found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Table 1: Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Antimicrobial | Growth inhibition of bacteria | |

| Enzyme Modulation | Alteration in enzyme activity |

Applications

This compound has potential applications in:

- Pharmaceuticals : As a lead compound for developing new antitumor or antimicrobial drugs.

- Agriculture : Potential use as a biopesticide due to its antimicrobial properties.

- Environmental Science : Investigated for its role in bioremediation processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.